Febrifugine is a quinazoline alkaloid primarily isolated from the roots of the plant Dichroa febrifuga Lour. [, , , , , ]. This plant, commonly known as Chang Shan, has a long history of use in traditional Chinese medicine for treating malaria [, , , ]. Febrifugine is often found in conjunction with its diastereomer, isofebrifugine [, , , , , , ].
Febrifugine has attracted significant research interest due to its potent biological activity, particularly its antimalarial properties [, , , , , , , , , , , , ]. While febrifugine itself displays strong antimalarial activity, its clinical application is limited due to its side effects [, , ]. This has led researchers to explore febrifugine derivatives as potential leads for developing novel antimalarial drugs [, , , , , , ].
Synthesis Analysis
Tin(II)-mediated catalytic asymmetric aldol reaction: This method allows for the construction of the chiral aldehyde precursor with high diastereo- and enantioselectivities [].
Aqueous Mannich-type three-component reaction: Utilizing a Lewis acid-surfactant combined catalyst (LASC), this reaction efficiently synthesizes key intermediates for febrifugine synthesis [].
Stereoselective reactions of 3-hydroxy-piperidine N-acyliminium ions: This approach facilitates the construction of the 2-substituted 3-hydroxy piperidine core of febrifugine [].
Unusual Claisen rearrangement: This method employs an allyl enol ether to construct the core piperidine structure of febrifugine and isofebrifugine [, ].
Stereoselective reduction of 2-allylpiperid-3-one: This strategy enables the controlled construction of the stereochemistry in febrifugine and its derivatives [, ].
Samarium diiodide-promoted carbon-nitrogen bond cleavage: This reaction facilitates the chiral synthesis of febrifugine from (4S)-hydroxyproline methyl ester [].
Yeast reduction: This method utilizes baker’s yeast to achieve asymmetric synthesis of febrifugine and isofebrifugine from a chiral piperidin-3-ol precursor [].
1,3-dipolar cycloaddition: This approach employs a nitrone derived from (S)-2-(tert-butyldiphenylsilyloxy)-5-(mesyloxy)pentanal to construct the core piperidine ring of febrifugine and isofebrifugine [].
Convergent strategy using 2-(chloromethyl)allyl-trimethylsilane: This method uses the aforementioned reagent for the coupling of piperidine and quinazolinone units in a modular approach [].
Molecular Structure Analysis
Febrifugine and isofebrifugine share a core quinazolinone structure linked to a 3-hydroxypiperidine ring via a 2-oxopropyl chain [, , ]. They are diastereomers, differing in the stereochemistry at the C-2' position of the piperidine ring [, , ]. The absolute configuration of febrifugine is (2'R,3'S), while isofebrifugine is (2'S,3'S) [].
Quinazolinone ring: Substitutions and ring modifications [, , ]
Linker: Changes in length and functional groups []
Piperidine ring: Substitutions, ring modifications, and stereochemical alterations [, , ]
Physical and Chemical Properties Analysis
Stability: Febrifugine is sensitive to temperature, pH, and light []. It is most stable in acidic solutions, low temperatures, and dark conditions [].
Solubility: Febrifugine is soluble in various solvents, including water, methanol, acetonitrile, and dimethyl sulfoxide [, , ].
Degradation kinetics: The degradation of febrifugine generally follows first-order reaction kinetics under various conditions, including aqueous solutions, alkaline solutions, and exposure to light and varying temperatures [].
Applications
Antimalarial research: Febrifugine and its derivatives are extensively studied for their potent activity against Plasmodium falciparum, including both chloroquine-sensitive and chloroquine-resistant strains [, , , , , , , , , , , , ].
Anticoccidial research: Febrifugine derivatives have shown promising activity against Eimeria tenella, a parasite causing coccidiosis in poultry [].
Anti-phytophthora research: Halofuginone, a synthetic febrifugine derivative, exhibits potent activity against various Phytophthora species, suggesting its potential as an alternative pesticide [].
Antitumor research: Febrifugine derivatives, particularly those targeting focal adhesion kinase (FAK), are being explored for their potential antitumor activity [].
Immunological research: Studies have investigated the effects of febrifugine and Dichroa febrifuga extracts on immune cell function, including the proliferation of T and B lymphocytes [].
Future Directions
Development of safer and more effective derivatives: Continued efforts to synthesize and evaluate febrifugine derivatives with improved antimalarial activity, reduced toxicity, and better pharmacological properties [, , , , , ].
Elucidation of the precise mechanism of action: Further investigation into the interaction between febrifugine and its target, cPRS, is crucial for designing more effective inhibitors [, , ].
Exploration of new therapeutic applications: Investigating the potential of febrifugine and its derivatives in other therapeutic areas, such as anti-inflammatory, antiviral, and anticancer therapy [, ].
Structure-activity relationship studies: Performing comprehensive analyses to identify structural features crucial for the biological activity of febrifugine derivatives, leading to the rational design of more potent compounds [, ].
Related Compounds
Isofebrifugine
Compound Description: Isofebrifugine is a diastereomer of febrifugine, also isolated from Dichroa febrifuga and Hydrangea umbellata. Like febrifugine, isofebrifugine exhibits potent antimalarial activity. [, ]
Deoxyfebrifugine
Compound Description: Deoxyfebrifugine is a febrifugine analogue lacking the hydroxyl group at the 3′-position of the piperidine ring. It serves as a simplified structural analogue in synthetic studies exploring febrifugine derivatives. []
Relevance: Deoxyfebrifugine provides insights into the structure-activity relationship of febrifugine. The removal of the 3′-hydroxyl group in deoxyfebrifugine helps researchers understand its contribution to the overall antimalarial activity and potential toxicity of febrifugine. []
Halofuginone
Compound Description: Halofuginone is a synthetic derivative of febrifugine. It exhibits potent antimalarial activity against both liver and blood stages of the malaria parasite, notably reducing parasitemias to undetectable levels and displaying curative effects in Plasmodium berghei-infected mice. [, , , ]
Relevance: Halofuginone, derived from febrifugine, demonstrates a successful example of developing a more potent and potentially safer antimalarial drug by modifying the parent molecule. While it shares the core structure with febrifugine, the specific modifications in halofuginone contribute to its improved pharmacological profile. [, , , ]
Halofuginol
Compound Description: Halofuginol is a new halofuginone analogue designed to improve the safety profile. It exhibits antimalarial activity against both liver and asexual blood stages of the parasite, similar to halofuginone, but with better tolerability at efficacious doses. [, ]
Relevance: Halofuginol represents a further step in the development of safer and more effective antimalarials derived from febrifugine. It highlights the importance of iterative structural modification to optimize both the efficacy and safety profile of drug candidates based on natural products like febrifugine. [, ]
Febrifugine-acetone adducts (Df-1 and Df-2)
Compound Description: Df-1 and Df-2 are adducts formed by the reaction of febrifugine and isofebrifugine, respectively, with acetone. They exhibit high antimalarial activity in vitro. Df-1 also showed potent in vivo activity against P. berghei comparable to chloroquine, while Df-2 was less active due to rapid metabolism in the liver. []
Relevance: The febrifugine-acetone adducts demonstrate that modifying the piperidine ring can significantly impact the antimalarial activity and metabolic stability of febrifugine derivatives. []
Metabolites of febrifugine and Df-1
Compound Description: Four major metabolites (Feb-A, Feb-B, Feb-C, and Feb-D) were identified from incubating febrifugine and Df-1 with mouse liver S9. Feb-A and Feb-C retained potent antimalarial activity comparable to febrifugine, while Feb-B and Feb-D showed significantly reduced activity. []
Relevance: Studying the metabolites of febrifugine and its analogues provides crucial insights into their metabolic fate and potential for drug development. Identifying active metabolites can guide the development of analogues with improved stability or pharmacokinetic properties. []
3′′-Keto derivative of febrifugine
Compound Description: This synthetic derivative of febrifugine, with a ketone group at the 3′′-position of the piperidine ring, displayed potential antimalarial activity and high selectivity against P. falciparum in vitro. []
Relevance: This analogue highlights the possibility of modulating the antimalarial activity of febrifugine by introducing specific functional groups on the piperidine ring. []
C-2′ Reduced derivative of febrifugine and its cyclic derivatives
Compound Description: These synthetic derivatives, derived from the reduction of the C-2′ carbonyl group of febrifugine and subsequent cyclization, exhibited strong antimalarial activity and selectivity against P. falciparum in vitro. []
Relevance: These compounds emphasize the importance of the C-2′ position and the overall three-dimensional structure of the piperidine ring for the antimalarial activity of febrifugine. []
Thienopyrimidine analogue of febrifugine (Compound 15)
Compound Description: This analogue replaces the quinazoline ring of febrifugine with a thienopyrimidine scaffold. It exhibited potent antimalarial activity and high therapeutic selectivity both in vitro and in vivo, suggesting its potential as an antimalarial drug candidate. []
Relevance: Compound 15 demonstrates that modifications to the core quinazoline structure of febrifugine can lead to analogues with improved pharmacological properties while retaining potent antimalarial activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fimaporfin, also known as TPCS2a, is a potent chlorin-based photosensitizer, Fimaporfin is consisted of a mixture of three isomers A, B and C (25%,50%,25%). Fimaporfin has been developed by di-imide reduction of disulfonated tetraphenyl porphine (TPPS(2a)). The synthesized TPCS(2a) contains 3 isomers as shown by HPLC with low (<4%) inter-batch variation with respect to isomer formation, less than 0.5% (w/w) of the starting material TPPS(2a) and absorbs light at 652 nm. TPCS(2a) was found to be a clinically suitable PCI photosensitizer for photochemical activation of molecules that do not readily penetrate the cellular plasma membrane.
Type II 5α-reductase inhibitor (IC50 values are 11.3 and 313 nM at type II and type I respectively). Reduces prostate gland size. Suppresses conversion of testosterone to dihydrotestosterone. Active in vivo and orally active. Finasteride is a 4-azasteroid competitive inhibitor of 5α-reductase type II (IC50 = 4.2 nM) and a derivative of testosterone. It is 100-fold selective for 5α-reductase type II over type I. Finasteride (10 µM) does not affect the growth of androgen-refractory PC3 prostate cancer cells but increases the protein levels of Nrf2 and heme oxygenase-1 (HO-1). It decreases prostatic diameter and volume, as well as dihydrotestosterone, but not testosterone, serum levels in dogs with spontaneous benign prostatic hypertrophy when administered at doses of 0.1 and 0.5 mg/kg. Finasteride reduces testosterone-induced type I procollagen and TGF-β1 protein levels in cultured human scalp dermal fibroblasts in a model of androgenic alopecia when applied at a concentration of 0.1 μM. Formulations containing finasteride have been used in the treatment of benign prostatic hyperplasia and androgenic alopecia in men. Finasteride is a synthetic 4-azasteroid compound. Finasteride competitively binds to and inhibits steroid type II 5-alpha-reductase in the prostate gland, liver, and skin, thereby interfering with the enzymatic conversion of testosterone to 5-dihydrotestosterone (DHT) and reducing serum DHT levels. The reduction in serum DHT levels results in diminished stimulation of androgen receptors in the nuclei of prostate cells and, so, diminished prostate cell proliferation. Finasteride is a 5-alpha reductase inhibitor used to treat symptoms of benign prostatic hypertrophy and male pattern baldness. Finasteride is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of clinically apparent, acute liver injury. Finasteride, also known as proscar or propecia, belongs to the class of organic compounds known as androgens and derivatives. These are 3-hydroxylated C19 steroid hormones. They are known to favor the development of masculine characteristics. They also show profound effects on scalp and body hair in humans. Finasteride is a drug which is used for the treatment of symptomatic benign prostatic hyperplasia (bph) in men with an enlarged prostate to: improve symptoms, reduce the risk of acute urinary retention, reduce the risk of the need for surgery including transurethral resection of the prostate. also used for the stimulation of regrowth of hair in men with mild to moderate androgenetic alopecia (male pattern alopecia, hereditary alopecia, common male baldness). Finasteride exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Finasteride has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, finasteride is primarily located in the membrane (predicted from logP) and cytoplasm. Finasteride can be biosynthesized from 5alpha-androstane. Finasteride is a potentially toxic compound.
Finerenone, also known as BAY94-8862, is a non-steroidal antimineralocorticoid that is in phase III clinical trials for the treatment of chronic heart failure as of October 2015. It has less relative affinity to other steroid hormone receptors than currently available antimineralocorticoids such as eplerenone and spironolactone, which should result in fewer adverse effects like gynaecomastia, impotence, and low sex drive.
Fimasartan is a new angiotensin II receptor blocker antagonist and also functions as an antihypertensive agent. Fimasartan is a non-peptide angiotensin II receptor antagonist (ARB) used for the treatment of hypertension and heart failure. Through oral administration, fimasartan blocks angiotensin II receptor type 1 (AT1 receptors), reducing pro-hypertensive actions of angiotensin II, such as systemic vasoconstriction and water retention by the kidneys. Fimasartan was approved for use in South Korea in September 9th, 2010.
FIN56 is an inducer of ferroptosis and a derivative of CIL56.1 It selectively induces ferroptosis in BJ cells overexpressing oncogenic HRASG12V via acetyl-CoA carboxylase-dependent reduction in expression of GPX4 protein. This effect is reversed by the ferroptosis inhibitors deferoxamine and α-tocopherol as well as overexpression of the fusion protein GFP-GPX4. FIN56 also binds to and activates squalene synthase in a GPX4 degradation-independent manner. FIN56 is discontinued.
FINO2 is a ferroptosis-inducing peroxide compound that indirectly inhibits glutathione peroxidase 4 (GPX4) and oxidizes iron. It decreases GPX4 activity and protein levels in vitro but does not act as an active site, allosteric, or covalent inhibitor of GPX4 or alter GPX homeostasis. It also oxidizes iron in vitro, leading to degradation of the endoperoxide moiety, but does not affect the protein levels of iron regulatory proteins, such as IRP2, FTL1, or TFR. FINO2 induces lipid peroxidation of a large subset of the lipidome in HT-1080 cells when used at a concentration of 10 µM and induces ferroptosis in an arachidonic acid lipoxygenase-independent manner. It inhibits cell growth (mean GI50 = 5.8 µM) and induces lethality (mean LC50 = 46 µM) in the NCI-60 panel of cancer cell lines. It is selective for oncogenically transformed BJ-ELR cells over noncancerous BJ-hTERT cells when used at concentrations of 15 and 20 µM. FINO2 (6 µM) induces oxidative stress, including lipid peroxidation, in RS4;11 B-lymphoblastic leukemia cells. It induces iron-dependent cell death, an effect that can be blocked by pretreatment with the lipophilic antioxidants ferrostatin-1 and liproxstatin-1, and does not induce markers of apoptosis, necrosis, or autophagy in RS4;11 cells. FINO2 is a ferroptosis-inducing peroxide compound that indirectly inhibits glutathione peroxidase 4 (GPX4) and oxidizes iron. It decreases GPX4 activity and protein levels in vitro but does not act as an active site, allosteric, or covalent inhibitor of GPX4 or alter GPX homeostasis. It also oxidizes iron in vitro, leading to degradation of the endoperoxide moiety, but does not affect the protein levels of iron regulatory proteins, such as IRP2, FTL1, or TFR. FINO2 induces lipid peroxidation of a large subset of the lipidome in HT-1080 cells when used at a concentration of 10 µM and induces ferroptosis in an arachidonic acid lipoxygenase-independent manner. It inhibits cell growth and induces lethality in the NCI-60 panel of cancer cell lines. It is selective for oncogenically transformed BJ-ELR cells over noncancerous BJ-hTERT cells. FINO2 induces oxidative stress, including lipid peroxidation, in RS4;11 B-lymphoblastic leukemia cells. It induces iron-dependent cell death, an effect that can be blocked by pretreatment with the lipophilic antioxidants ferrostatin-1 and liproxstatin-1 and does not induce markers of apoptosis, necrosis, or autophagy in RS4;11 cells.
Fingolimod is an orally available derivate of myriocin and sphingosine-1-phosphate receptor 1 (S1PR1, S1P1) modulator, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, fingolimod, as a structural analogue of sphingosine, selectively targets and binds to S1PR1 on lymphocytes and causes transient receptor activation followed by S1PR1 internalization and degradation. This results in the sequestration of lymphocytes in lymph nodes. By preventing egress of lymphocytes. fingolimod reduces both the amount of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues. This prevents a lymphocyte-mediated immune response and may reduce inflammation. S1PR1, a G-protein coupled receptor, plays a key role in lymphocyte migration from lymphoid tissues. Fingolimod also shifts macrophages to an anti-inflammatory M2 phenotype, and modulates their proliferation, morphology, and cytokine release via inhibition of the transient receptor potential cation channel, subfamily M, member 7 (TRPM7). Fingolimod is an orally available immunomodulatory drug used to treat relapsing multiple sclerosis. Fingolimod is associated with transient serum enzyme elevations during therapy, but has not been linked to instances of clinically apparent liver injury with jaundice. Fingolimod is an aminodiol that consists of propane-1,3-diol having amino and 2-(4-octylphenyl)ethyl substituents at the 2-position. It is a sphingosine 1-phosphate receptor modulator used for the treatment of relapsing-remitting multiple sclerosis. A prodrug, fingolimod is phosphorylated by sphingosine kinase to active metabolite fingolimod-phosphate, a structural analogue of sphingosine 1-phosphate. It has a role as an immunosuppressive agent, a prodrug, an antineoplastic agent, a sphingosine-1-phosphate receptor agonist and a CB1 receptor antagonist. It is an aminodiol and a primary amino compound. It is a conjugate base of a fingolimod(1+).